molecular formula C9H8N2O B1465231 3-(1H-pyrazol-1-yl)phenol CAS No. 904315-14-6

3-(1H-pyrazol-1-yl)phenol

Cat. No. B1465231
M. Wt: 160.17 g/mol
InChI Key: QOOFOEXDLXLCEP-UHFFFAOYSA-N
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Description

“3-(1H-pyrazol-1-yl)phenol” is a chemical compound with the empirical formula C10H10N2O . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of pyrazole-based chalcones, which includes “3-(1H-pyrazol-1-yl)phenol”, involves a base-catalysed Claisen–Schmidt condensation reaction . This process uses 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring . The synthesis also involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine .


Molecular Structure Analysis

The molecular structure of “3-(1H-pyrazol-1-yl)phenol” is analyzed using a combination of standard and advanced NMR spectroscopy techniques . These techniques provide key information in the establishment of structural assignments and predominant configuration .


Chemical Reactions Analysis

The chemical reactions involving “3-(1H-pyrazol-1-yl)phenol” include the reaction of isomeric chalcones with N-hydroxy-4-toluenesulfonamide, leading to the regioselective formation of 3,5-disubstituted 1,2-oxazoles .


Physical And Chemical Properties Analysis

The average mass of “3-(1H-pyrazol-1-yl)phenol” is 160.173 Da, and its monoisotopic mass is 160.063660 Da . It is a solid substance .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Compounds structurally related to 3-(1H-pyrazol-1-yl)phenol have been subject to molecular docking and quantum chemical calculations to understand their spectroscopic properties, molecular structure, and potential biological effects. For instance, Viji et al. (2020) focused on a compound with both pyrazole and phenol components, conducting Density Functional Theory (DFT) calculations to analyze molecular parameters, vibrational spectra, and potential energy distribution. The study also included molecular docking to predict biological effects, highlighting the relevance of these compounds in understanding intermolecular interactions and potential pharmacological applications (Viji et al., 2020).

Antioxidant Capacities and DNA Protection

Another aspect of research on pyrazolyl phenols involves exploring their antioxidant capacities. Li and Liu (2012) synthesized derivatives like 4-(1,5-diphenyl-1H-pyrazol-3-yl)phenol and examined their abilities to scavenge radicals and protect DNA from oxidative damage. The study found these compounds effectively trapped radicals and protected DNA against induced oxidation, suggesting their potential as antioxidant agents (Li & Liu, 2012).

Antimicrobial Activity

Research on pyrazolyl phenols also extends to their antimicrobial properties. A novel series of compounds incorporating the pyrazolyl phenol structure exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest the potential of these compounds in developing new antibacterial agents (Shaikh et al., 2014).

Antifungal Abilities and Agricultural Applications

The antifungal abilities of pyrazolyl phenol derivatives were evaluated by Zhang et al. (2016), who synthesized isomers with antifungal properties against phytopathogenic fungi like Colletotrichum gloeosporioides. Such studies underscore the potential use of these compounds in agriculture, specifically in managing fungal infections in crops (Zhang et al., 2016).

Corrosion Inhibition

Exploring the role of pyrazoline derivatives in corrosion inhibition, Lgaz et al. (2020) demonstrated the application of such compounds in enhancing the corrosion resistance of mild steel in acidic environments. This research provides insights into the practical industrial applications of pyrazolyl phenols in protecting metals against corrosion (Lgaz et al., 2020).

Safety And Hazards

“3-(1H-pyrazol-1-yl)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, and the container should be kept tightly closed .

Future Directions

The future directions for “3-(1H-pyrazol-1-yl)phenol” could involve the development of more efficient synthetic routes, further exploration of its biological activities, and potential applications in various fields . The focus will always be on new greener and more economical ways for their synthesis .

properties

IUPAC Name

3-pyrazol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOFOEXDLXLCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)phenol

CAS RN

904315-14-6
Record name 3-(1H-pyrazol-1-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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